molecular formula C14H13FN2O B14909371 4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide

4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide

Cat. No.: B14909371
M. Wt: 244.26 g/mol
InChI Key: YXSTZUDQEIXXGH-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is an organic compound with the molecular formula C14H13FN2O It is a member of the benzamide family, characterized by the presence of a fluorine atom at the para position of the benzene ring and a pyridine ring attached via an ethyl linker to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, 4-fluorobenzoic acid and 2-(pyridin-2-yl)ethylamine, are reacted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of 4-fluorobenzoic acid and 2-(pyridin-2-yl)ethylamine.

Scientific Research Applications

4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound can be used to study the interactions of fluorinated benzamides with biological targets, such as enzymes and receptors.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or altered electronic characteristics.

    Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms involving fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2-(pyridin-4-yl)ethyl)benzamide
  • 4-Fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide
  • N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide

Uniqueness

4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridine ring. This configuration can result in distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

4-fluoro-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)14(18)17-10-8-13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18)

InChI Key

YXSTZUDQEIXXGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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